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molecular formula C9H12 B046002 5-Vinyl-2-norbornene CAS No. 117110-17-5

5-Vinyl-2-norbornene

Cat. No. B046002
M. Wt: 120.19 g/mol
InChI Key: INYHZQLKOKTDAI-UHFFFAOYSA-N
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Patent
US08742155B2

Procedure details

A flask equipped with a thermometer, condenser, stirrer and dropping funnel was charged with 120 g (1.0 mole) of 5-vinyl-2-norbornene, an amount (1×10−4 mole of platinum atoms per mole of 5-vinyl-2-norbornene) of toluene solution of platinum-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex, and 0.4 g (0.005 mole) of ammonium hydrogencarbonate. To the flask at an internal temperature of 55-65° C., 124 g (1.0 mole) of trimethoxysilane was added dropwise over 4 hours. The contents were stirred for one hour at the temperature. On analysis by gas chromatography, the percentage conversion of 5-vinyl-2-norbornene was 98%. The ratio in area % of 5-(2-trimethoxysilylethyl)-2-norbornene:5-vinylnorbornyltrimethoxysilane:bissilyl adduct formed by addition to both endocyclic olefin and vinyl was 95.3:0.1:4.6. The reaction solution was distilled, collecting 218 g of 5-(2-trimethoxysilylethyl)-2-norbornene at a boiling point of 102-103° C./0.4 kPa (yield 90%, purity 99.9%).
Quantity
120 g
Type
reactant
Reaction Step One
Quantity
0.0001 mol
Type
reactant
Reaction Step Two
Name
ammonium hydrogencarbonate
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
124 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].C1(C)C=CC=CC=1.C(=O)([O-])O.[NH4+].[CH3:22][O:23][SiH:24]([O:27][CH3:28])[O:25][CH3:26]>>[CH3:22][O:23][Si:24]([O:27][CH3:28])([O:25][CH3:26])[CH2:2][CH2:1][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2.[CH:1]([CH:3]1[CH2:8][C:7]2([Si:24]([O:27][CH3:28])([O:25][CH3:26])[O:23][CH3:22])[CH2:9][CH:4]1[CH2:5][CH2:6]2)=[CH2:2] |f:2.3|

Inputs

Step One
Name
Quantity
120 g
Type
reactant
Smiles
C(=C)C1C2C=CC(C1)C2
Step Two
Name
Quantity
0.0001 mol
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Three
Name
ammonium hydrogencarbonate
Quantity
0.4 g
Type
reactant
Smiles
C(O)([O-])=O.[NH4+]
Step Four
Name
Quantity
124 g
Type
reactant
Smiles
CO[SiH](OC)OC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=C)C1C2C=CC(C1)C2

Conditions

Stirring
Type
CUSTOM
Details
The contents were stirred for one hour at the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A flask equipped with a thermometer, condenser, stirrer

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CO[Si](CCC1C2C=CC(C1)C2)(OC)OC
Name
Type
product
Smiles
C(=C)C1C2CCC(C1)(C2)[Si](OC)(OC)OC
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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